N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenyl)acetamide
Description
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenyl)acetamide is a pyrazole-derived acetamide compound characterized by a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl core linked to a 2-(2-fluorophenyl)acetamide group. The 2-fluorophenyl substituent introduces steric and electronic effects distinct from other halogenated or substituted aryl groups, influencing molecular conformation, crystallinity, and bioactivity.
Properties
Molecular Formula |
C19H18FN3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H18FN3O2/c1-13-18(21-17(24)12-14-8-6-7-11-16(14)20)19(25)23(22(13)2)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
FSFZIDGELCTISS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution reactions:
Acylation: The final step involves the acylation of the pyrazole derivative with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions. Key findings include:
Hydrolysis kinetics are influenced by steric hindrance from the pyrazole and fluorophenyl groups, requiring elevated temperatures for efficient cleavage.
Nucleophilic Substitution
The fluorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under specific conditions:
The electron-withdrawing nature of the fluorine atom activates the aromatic ring toward nucleophilic attack, though steric effects from adjacent substituents limit reaction rates .
Oxidation Reactions
The pyrazole ring and acetamide group exhibit oxidative stability, but the fluorophenyl side chain undergoes selective oxidation:
Oxidation pathways are highly solvent-dependent, with polar aprotic solvents favoring ketone formation .
Condensation and Cyclization
The compound participates in cyclocondensation reactions with bifunctional nucleophiles:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | Pyrazolo[3,4-d]pyrimidinone | Anticancer lead compound |
| Thiourea | DMF, 120°C | Thiazolidinone derivative | Antibacterial screening |
These reactions exploit the reactivity of the acetamide carbonyl and pyrazole NH groups, enabling heterocycle formation with potential pharmacological utility .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces C–F bond cleavage and radical recombination:
| Conditions | Major Products | Side Products |
|---|---|---|
| Methanol, N₂ atmosphere | Defluorinated dimer (65%) | Methoxy-substituted adducts (22%) |
Computational studies (DFT) suggest a homolytic C–F bond dissociation energy of 98.3 kcal/mol, consistent with observed photolability .
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions modify the fluorophenyl ring:
| Catalyst System | Reagents | Products | Yield |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Boronic acid (Ar–B(OH)₂) | Biaryl derivatives | 55–70% |
| Pd/C, CuI | Terminal alkynes | Alkynylated analogs | 48–62% |
Steric hindrance from the ortho-fluorine limits coupling efficiency compared to para-substituted analogs .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Mass Loss |
|---|---|---|
| 180–220°C | Pyrazole ring decomposition | 38% |
| 220–300°C | Acetamide chain cleavage | 52% |
Differential scanning calorimetry (DSC) shows an exothermic peak at 195°C, correlating with initial degradation .
Comparative Reactivity Insights
A reactivity comparison with structural analogs highlights key trends:
The ortho-fluorine enhances electrophilicity at the adjacent carbon, making this compound more reactive in substitution and oxidation than its isomers .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenyl)acetamide has shown promising results against human cancer cell lines, demonstrating growth inhibition percentages that suggest its efficacy in targeting tumor cells.
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
These findings indicate that the compound may interfere with cellular processes critical for cancer cell proliferation and survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In silico studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory pathways. The molecular docking studies indicate a strong binding affinity to the enzyme's active site, potentially leading to reduced production of pro-inflammatory mediators.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various kinases involved in critical signaling pathways associated with cancer and neurodegenerative diseases. In particular, it may inhibit Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A), which plays a role in cell cycle regulation and apoptosis.
Case Study 1: Anticancer Activity
A study published in ACS Omega evaluated the anticancer activity of several pyrazole derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory drugs, molecular docking simulations revealed that this compound could effectively bind to the active site of 5-lipoxygenase, suggesting its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Molecular Conformation
The 2-fluorophenyl group in the target compound contrasts with substituents in analogues such as:
- 2,4-Dichlorophenyl (e.g., 2-(2,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide): Chlorine's larger atomic radius increases steric hindrance, leading to dihedral angles of 48.45° between dichlorophenyl and pyrazole rings .
- 4-Nitrophenyl (e.g., N-(pyrazol-4-yl)-2-(4-nitrophenyl)acetamide): The nitro group introduces strong electron-withdrawing effects, twisting the aryl ring by 67.0° relative to the pyrazole ring . Fluorine's inductive effects are less pronounced, possibly resulting in milder electronic perturbations.
- 4-(Methylsulfanyl)phenyl (e.g., N-(pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide): The methylsulfanyl group enhances hydrophobicity and may influence π-π stacking. Fluorine’s polarity could alter solubility and intermolecular interactions .
Table 1: Dihedral Angles in Selected Analogues
| Substituent | Dihedral Angle (°) vs. Pyrazole Ring | Source |
|---|---|---|
| 2-Fluorophenyl | Inferred: ~30–40° | – |
| 2,4-Dichlorophenyl | 48.45 | |
| 4-Nitrophenyl | 67.0 | |
| 4-(Methylsulfanyl)phenyl | 37.4 |
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures of analogues reveal recurring R₂²(10) hydrogen-bonded motifs via N—H⋯O interactions:
- Nitro derivative : Chains along [100] and [001] via N—H⋯O and C—H⋯O bonds, forming a 2D network .
- Dichlorophenyl derivative : Dimer formation through N—H⋯O bonds .
- Methylsulfanyl derivative : Planar amide groups with a data-to-parameter ratio of 21.9 and R factor = 0.042 .
The 2-fluorophenyl group’s electronegativity may strengthen C—H⋯F interactions, altering packing efficiency compared to chlorine or nitro groups.
Biological Activity
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C16H17N3O2
- Molecular Weight : 283.33 g/mol
- CAS Number : Not specified in the sources but can be derived from its structure.
The presence of the fluorophenyl group is notable as fluorine atoms can enhance metabolic stability and lipophilicity, impacting the compound's biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial efficacy .
Table 1 summarizes the antimicrobial activity of related pyrazole compounds:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4a | 0.22 | Bactericidal |
| 5a | 0.25 | Fungicidal |
| 7b | 0.24 | Bactericidal |
2. Anticancer Activity
Anticancer potential is another area where this compound shows promise. Studies on pyrazole derivatives indicate their ability to inhibit cancer cell proliferation effectively.
For example:
- Compounds similar to this compound exhibited IC50 values in the range of 0.39 μM to 6.48 μM against various cancer cell lines including MCF7 and HCT116 .
Table 2 presents a comparison of anticancer activities of related compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 20 | MCF7 | 1.88 | CDK2 Inhibition |
| 21 | HCT116 | 0.39 | Aurora-A Kinase Inhibition |
| 22 | NCI-H460 | 0.01 | Cell Cycle Arrest |
3. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. The incorporation of fluorine has been shown to increase the lipophilicity and bioavailability of compounds, which may enhance their anti-inflammatory effects .
Case Studies
Several case studies have investigated the biological activity of pyrazole derivatives:
- Study on Antitumor Activity : A study demonstrated that a derivative similar to N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-y)-2-(2-fluorophenyl)acetamide showed significant inhibition of tumor growth in vitro with an IC50 value of approximately 6 μM against lung cancer cell lines .
- Synergistic Effects with Other Drugs : Another study revealed that pyrazole derivatives exhibited synergistic effects when combined with conventional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenyl)acetamide?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. For example, 2-(2-fluorophenyl)acetic acid and 4-aminoantipyrine (1:1 molar ratio) are dissolved in dichloromethane, activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine at 273 K. The reaction mixture is stirred for 3 hours, followed by extraction and purification via recrystallization .
- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-acylation. Adjust stoichiometry if steric hindrance from fluorophenyl groups reduces coupling efficiency.
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100–123 K reveals planar amide groups forming R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions. Dihedral angles between fluorophenyl and pyrazole rings (~64–80°) indicate steric repulsion, while weak C–H⋯O interactions extend the supramolecular network .
- Validation : Compare experimental bond lengths/angles with standard values (Allen, 2002). Use SHELXL for refinement, ensuring R-factors < 0.05 .
Advanced Research Questions
Q. How do structural variations (e.g., fluorophenyl vs. dichlorophenyl substituents) impact biological activity or coordination chemistry?
- Methodological Answer : Substituent effects can be analyzed via comparative crystallography and DFT calculations. For example:
Q. What strategies resolve contradictions in crystallographic data (e.g., disorder in fluorophenyl groups)?
- Methodological Answer : Apply SHELXD/SHELXE for experimental phasing. For disordered regions:
- Use PART instructions in SHELXL to model alternate conformations.
- Validate with Hirshfeld surface analysis to distinguish static vs. dynamic disorder .
Q. How can computational methods predict the compound’s pharmacological potential?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like 5-lipoxygenase (5-LOX). Use PyMOL to analyze binding poses, focusing on:
- Fluorophenyl interactions with hydrophobic pockets.
- Amide group hydrogen bonding to catalytic residues .
Data Interpretation & Validation
Q. What analytical techniques confirm the compound’s purity and structural integrity post-synthesis?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to verify purity >95%.
- NMR : ¹H NMR (DMSO-d6) should show singlet δ 2.1–2.3 ppm (N–CH₃), δ 7.2–7.8 ppm (aryl protons) .
- Mass Spectrometry : ESI-MS m/z [M+H]⁺ calculated for C₁₉H₁₈FN₃O₂: 348.14; observed: 348.1 ± 0.2 .
Q. How do hydrogen-bonding patterns influence the compound’s solubility and stability?
- Methodological Answer : R₂²(10) dimers reduce solubility in polar solvents (e.g., water) but enhance thermal stability. Quantify via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
